molecular formula C21H18N2O2 B12472908 4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile

4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile

Cat. No.: B12472908
M. Wt: 330.4 g/mol
InChI Key: RDOLSLSRFHINII-UHFFFAOYSA-N
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Description

4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with formyl and dimethyl groups, linked to a benzonitrile moiety through a phenoxymethyl bridge. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the Paal–Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione to form the pyrrole ring. The formyl group is then introduced at the 3-position on the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-FORMYL-2,5-DIMETHYLPYRROL-1-YL)PHENOXYMETHYL]BENZONITRILE is unique due to its phenoxymethyl bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

4-[[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]methyl]benzonitrile

InChI

InChI=1S/C21H18N2O2/c1-15-11-19(13-24)16(2)23(15)20-7-9-21(10-8-20)25-14-18-5-3-17(12-22)4-6-18/h3-11,13H,14H2,1-2H3

InChI Key

RDOLSLSRFHINII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N)C)C=O

Origin of Product

United States

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